N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-25-21(12-14-22-25)18-5-3-17(4-6-18)11-15-24-29(27,28)20-9-7-19(8-10-20)26-16-2-13-23-26/h2-10,12-14,16,24H,11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTPDHUAWRMXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of targets, including enzymes, receptors, and ion channels. These targets play crucial roles in various biological processes, including metabolism, inflammation, and cell proliferation.
Mode of Action
Similar compounds often interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of the target. This interaction can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and metabolism. The downstream effects of these pathway modulations can include changes in cell behavior, immune response, and disease progression.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys. These properties can impact the bioavailability of the compound, which in turn affects its efficacy and safety.
Result of Action
Similar compounds have been reported to induce various effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of ion channel function. These effects can lead to changes in cell behavior, immune response, and disease progression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy. .
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound notable for its potential biological activity, particularly in pharmacological applications. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring , which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through the reaction of hydrazine with a suitable precursor, followed by the attachment of phenyl and sulfonamide groups to yield the final product.
Molecular Formula: CHNOS
Molecular Weight: 396.49 g/mol
CAS Number: 2640970-74-5
Anticancer Properties
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity . For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines, including breast, colon, and lung cancers. A study demonstrated that related compounds exhibited IC values in the micromolar range against several human tumor cell lines, indicating their potential as therapeutic agents in oncology .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties . Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In vitro studies have shown that certain pyrazole-based compounds can selectively inhibit COX-2, leading to reduced inflammation without affecting COX-1, which is crucial for maintaining gastric mucosa .
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Inhibition of Enzymes: The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It may also modulate receptors associated with pain and inflammation, providing analgesic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Antitumor Activity Study:
- Anti-inflammatory Research:
- Structure-Activity Relationship (SAR):
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrazole moieties exhibit anticancer properties . For instance:
- Mechanism of Action: Pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast, colon, and lung cancers. They may exert their effects by interfering with key signaling pathways involved in tumor growth and survival.
- Case Study: A study demonstrated that related compounds exhibited IC50 values in the micromolar range against several human tumor cell lines, indicating their potential as therapeutic agents in oncology .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties :
- Mechanism of Action: Similar pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes.
- Research Findings: In vitro studies have shown that certain pyrazole-based compounds can selectively inhibit COX-2 without affecting COX-1, leading to reduced inflammation .
Antimicrobial Activity
There is emerging evidence that compounds similar to N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide possess antimicrobial properties :
- Mechanism of Action: These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
- Research Insights: Various studies have reported the efficacy of related pyrazole derivatives against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects :
- Mechanism of Action: Pyrazole derivatives may modulate neurotransmitter systems or inhibit neuroinflammatory processes.
- Case Study: Research has indicated that these compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting their utility in neurodegenerative diseases .
Comparison with Similar Compounds
3-Chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS 2640885-63-6)
- Molecular Formula : C₁₉H₂₀ClN₃O₂S
- Molecular Weight : 389.9 g/mol
- Key Features: Substituted with a chloro-methyl group on the benzene ring and a phenethyl-linked methylpyrazole.
- Synthetic Relevance : Structural confirmation via spectroscopic methods (e.g., NMR, FTIR) and crystallographic tools like SHELXL would align with protocols used for the target compound.
4-(N-Ethyl-N-phenylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide (CAS 1170876-46-6)
N-[4-((4-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]PIPERIDINO)SULFONYL)PHENYL]ACETAMIDE
- Key Features: Incorporates a thienyl-substituted pyrazole and a piperidine-sulfonyl linkage.
Physicochemical Properties
While direct data on the target compound’s properties (e.g., solubility, logP) are unavailable, comparisons can be inferred:
- Chloro vs. Pyrazole Substituents : The chloro-methyl group in ’s compound increases molecular weight and lipophilicity (ClogP ~3.5 estimated) compared to the target compound’s pyrazole (ClogP ~2.8 estimated).
- Molecular Weight Trends : The target compound (estimated MW ~424 g/mol) falls between (389.9 g/mol) and 9 (426.5 g/mol), suggesting moderate bioavailability within Lipinski’s rule limits.
Preparation Methods
Sulfonation of Benzene Derivative
The synthesis begins with the sulfonation of a pyrazole-substituted benzene derivative. Chlorosulfonic acid (ClSO₃H) is employed to introduce the sulfonyl chloride group. For example:
Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.0 Hz, 1H, pyrazole-H), 8.12 (d, J = 8.4 Hz, 2H, aromatic-H), 7.95 (d, J = 8.4 Hz, 2H, aromatic-H), 6.58 (t, J = 2.0 Hz, 1H, pyrazole-H).
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IR (KBr): 1365 cm⁻¹ (S=O asymmetric stretch), 1172 cm⁻¹ (S=O symmetric stretch).
Synthesis of 2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethylamine
Friedel-Crafts Alkylation
A Friedel-Crafts reaction introduces the ethylamine side chain to the pyrazole-substituted benzene ring:
-
Reactants : 4-(1-methyl-1H-pyrazol-5-yl)benzene (1.0 equiv) reacts with 2-chloroethylamine hydrochloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in dichloromethane (DCM) at 0°C.
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Workup : The product is extracted with DCM, washed with NaHCO₃, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine (yield: 65–72%).
Cyclization and Methylation
Pyrazole ring formation is achieved via cyclization of a β-keto ester intermediate:
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Reactants : Ethyl acetoacetate (1.0 equiv) reacts with hydrazine hydrate (1.1 equiv) in ethanol under reflux for 6 hours.
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Methylation : The resulting pyrazole is methylated using methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in acetone at 60°C for 4 hours.
Coupling of Intermediates to Form the Sulfonamide
Sulfonamide Bond Formation
The final step involves reacting the sulfonyl chloride with the ethylamine derivative:
-
Reactants : 4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride (1.0 equiv) and 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine (1.1 equiv) are stirred in tetrahydrofuran (THF) with triethylamine (2.0 equiv) at 25°C for 12 hours.
-
Workup : The product is filtered, washed with water, and recrystallized from ethanol to yield the title compound (yield: 70–78%).
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (s, 1H, sulfonamide-NH), 8.10–7.85 (m, 8H, aromatic-H), 6.50 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂-NH), 2.80 (t, J = 6.8 Hz, 2H, CH₂-Ph).
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HRMS : m/z calcd for C₂₀H₂₀N₅O₂S [M+H]⁺: 418.1284; found: 418.1286.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Management
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Triethylamine Hydrochloride : Excess base (≥2.0 equiv) ensures complete neutralization of HCl, minimizing byproduct formation.
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Column Chromatography : Silica gel purification (ethyl acetate/hexane 1:1) removes unreacted amine and sulfonyl chloride.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the pyrazole and sulfonamide moieties via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Step 2 : Functionalization of the ethylphenyl linker group to ensure proper regioselectivity.
- Step 3 : Final purification using column chromatography or recrystallization to isolate the product.
Optimization strategies include: - Temperature control : Maintaining 60–80°C during coupling reactions to balance reactivity and side-product formation .
- Catalyst selection : Using Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to improve yield .
- pH adjustment : Neutral to slightly basic conditions (pH 7–8) to stabilize intermediates .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, pyrazole protons typically resonate at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z 450.12) .
- Infrared Spectroscopy (IR) : Detect sulfonamide S=O stretches near 1150–1350 cm⁻¹ .
- Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to optimize the synthetic pathway using statistical methods like Design of Experiments (DoE)?
- Methodological Answer : Apply DoE to systematically vary parameters:
- Factors : Temperature, catalyst loading, reaction time.
- Response Variables : Yield, purity, reaction time.
Example workflow: - Screening Design : Use a fractional factorial design to identify critical factors (e.g., temperature and catalyst are most influential) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear relationships (e.g., optimal yield at 75°C with 5 mol% Pd catalyst) .
- Validation : Confirm predictions with triplicate runs (e.g., ±2% yield deviation acceptable) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Byproduct interference : Use HPLC (≥95% purity threshold) to eliminate impurities .
- Stereochemical variations : Employ chiral chromatography or asymmetric synthesis to isolate active enantiomers .
- Assay variability : Standardize biological assays (e.g., IC₅₀ measurements in triplicate with positive controls like Celecoxib for COX-2 inhibition) .
Q. How can structure-activity relationship (SAR) studies identify key functional groups driving biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substitutions (e.g., replacing 1-methylpyrazole with 1-ethyl or halogenated variants) .
- Biological Testing : Compare IC₅₀ values across analogs (e.g., 1-methylpyrazole shows 10× higher kinase inhibition than 1-ethyl).
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2) .
Q. What methodologies study the compound’s interaction with biological targets like enzymes?
- Methodological Answer :
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., 2.1 Å resolution for sulfonamide-enzyme complexes) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K_d = 15 nM for kinase binding) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
